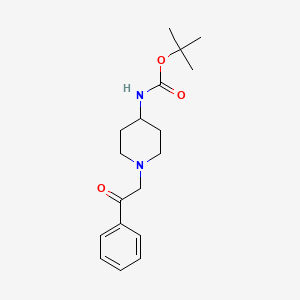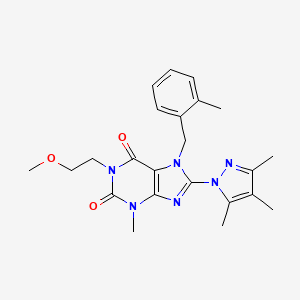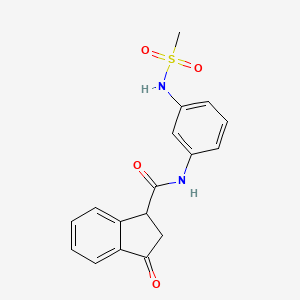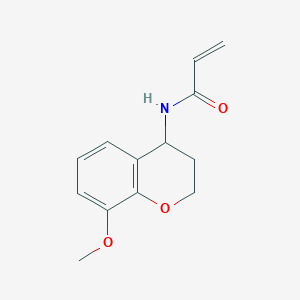![molecular formula C15H15N3OS B2797845 N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea CAS No. 118708-33-1](/img/structure/B2797845.png)
N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea, also known as BPTU, is a compound that has been extensively studied in the field of pharmaceuticals and biotechnology. BPTU is a thiourea derivative that has been synthesized through various methods and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis and Chemical Properties
- Synthesis of Azinylthioureas : N-benzoyl-N'-[2-(2-pyridinyl)ethyl]thiourea has been utilized in the synthesis of azinylthioureas, leading to the production of heterocyclic compounds such as ethyl 2-(4,6-substituted azin-2-yl)aminothiazole-5-carboxylates when treated with α-chloroacetoacetic ester, demonstrating its role in expanding heterocyclic chemistry (Dovlatyan et al., 2006).
- Electronic Properties and Intramolecular Hydrogen Bonding : Investigations on the electronic properties and intramolecular hydrogen bonding of benzoyl pyridinylthiourea derivatives, including this compound, revealed that methyl substituents significantly affect the reactivity, stabilization, and hydrogen bond interaction strength of these compounds, impacting their conformations and electronic characteristics (Draman et al., 2020).
Biological and Antimicrobial Activities
- Biological Activity of Thiourea Derivatives : N-benzoyl-N'-alkylthioureas and their complexes with metals such as Ni(II), Co(III), and Pt(II) have shown activity against fungi and yeast, highlighting the potential of this compound derivatives in developing new antimicrobial agents (del Campo et al., 2004).
Propiedades
IUPAC Name |
N-(2-pyridin-2-ylethylcarbamothioyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c19-14(12-6-2-1-3-7-12)18-15(20)17-11-9-13-8-4-5-10-16-13/h1-8,10H,9,11H2,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVUIDNTSOFGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NCCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-acetamidophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2797765.png)


![N-[4-(2-chloroacetyl)phenyl]hexanamide](/img/structure/B2797769.png)



![2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2797775.png)
![1-(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2797776.png)


![(E)-2-(1,3-benzodioxol-5-yl)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]ethenesulfonamide](/img/structure/B2797783.png)